molecular formula C7H7BN2O2 B3046843 (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid CAS No. 1312368-91-4

(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid

Cat. No.: B3046843
CAS No.: 1312368-91-4
M. Wt: 161.96
InChI Key: VSQKSNSSNWFKKP-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid” is a chemical compound with the CAS Number: 1312368-91-4 . It has a molecular weight of 161.96 and its molecular formula is C7H7BN2O2 . It is a yellow solid and is typically stored at room temperature .


Synthesis Analysis

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The volume and electronegativity of B-ring may be important factors affecting activity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H .


Chemical Reactions Analysis

“this compound” can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .


Physical and Chemical Properties Analysis

“this compound” is a yellow solid . It has a molecular weight of 161.96 and its molecular formula is C7H7BN2O2 .

Scientific Research Applications

Molecular Interactions and Structures

Compounds containing the (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid moiety have been studied for their molecular structure and interactions. For example, the synthesis and characterization of an oxaborol derivative, obtained from the reaction of L-proline with 2-fluoro-3-pyridineboronic acid, highlighted the importance of coordinate N→B dative bonds for stabilizing molecules in the solid state. This compound demonstrated potential for further studies in medicine, pharmacology, and biology due to its ability to form molecular self-assemblies through non-covalent interactions (Hernández-Negrete et al., 2021).

Organic Synthesis and Ligand Design

The in situ Suzuki coupling method has been utilized for the synthesis of new pyrrole–pyridine-based ligands using boronic acids. This method facilitates the generation of crystals exhibiting interesting structures, potentially useful in the design of coordination compounds and materials science (Böttger et al., 2012).

Pharmaceutical Intermediate Synthesis

A practical synthesis of a key pharmaceutical intermediate, showcasing the versatility of pyrrolopyridine boronic acids in the creation of complex molecules, has been developed. This process involves a palladium-catalyzed cyanation/reduction sequence, underlining the importance of these compounds in pharmaceutical chemistry (Wang et al., 2006).

Metallocene Activation and Reactivity

The interaction of tris(pentafluorophenyl)boron with nitrogen-containing compounds, including pyrroles and indoles, produces coordination adducts that are crucial in the activation of metallocenes for olefin polymerization. This highlights the role of boronic acid derivatives in catalysis and material synthesis (Focante et al., 2006).

Advanced Material Synthesis

The development of highly functionalized heteroarylpyridines through Suzuki Cross-Coupling reactions, using boronic acids, is a testament to the utility of these compounds in the synthesis of materials with potential applications in electronics and photonics (Smith et al., 2008).

Safety and Hazards

The safety information for “(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid” includes several hazard statements: H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKSNSSNWFKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=C1NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726007
Record name 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312368-91-4
Record name B-1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312368-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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